D-Allylglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential Applications

Antimicrobial activity

Some studies suggest (2R)-2-aminopent-4-enoic acid may possess antimicrobial properties. A 2002 study published in "Bioscience, Biotechnology, and Biochemistry" found the compound exhibited weak antibacterial activity against certain Gram-positive bacteria strains []. However, further research is needed to confirm and explore its potential as an antimicrobial agent.

Precursor for other molecules

(2R)-2-Aminopent-4-enoic acid can serve as a building block for the synthesis of other molecules with potential biological activities. Research in this area is ongoing, and no definitive applications have been established yet.

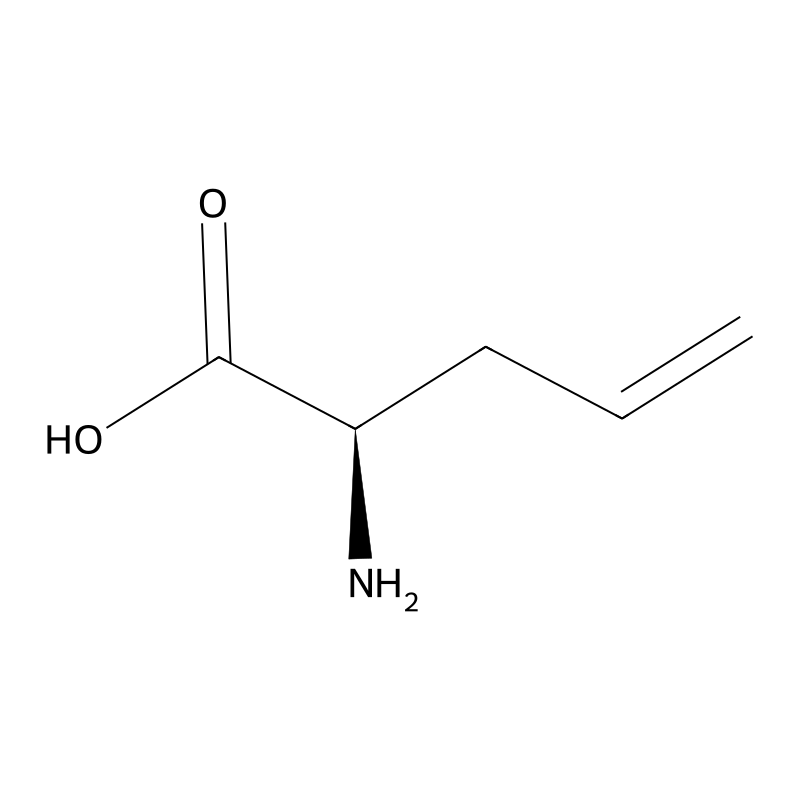

D-Allylglycine is an amino acid with the molecular formula C₅H₉NO₂. It is classified as a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. The compound features both an amine and a carboxylic acid functional group, typical of amino acids, along with an allyl side chain that contributes to its reactivity and biological properties .

- Alkylation Reactions: D-Allylglycine can be used as a substrate for alkylation processes, where the allyl group can be substituted or modified to create more complex molecules.

- Decarboxylation: Similar to other amino acids, D-Allylglycine can undergo decarboxylation, leading to the formation of corresponding amines.

- Formation of Derivatives: It can react with various reagents to form derivatives such as N-carbobenzoxy-D-allylglycine, which are useful in synthetic organic chemistry .

D-Allylglycine exhibits significant biological activity, particularly as an inhibitor of glutamate decarboxylase. This inhibition leads to reduced levels of gamma-aminobutyric acid (GABA), a crucial neurotransmitter in the central nervous system. Consequently, D-Allylglycine has been shown to induce seizures in animal models due to its interference with GABA biosynthesis . This property makes it a valuable tool for studying GABAergic signaling pathways and related neurological disorders.

Several methods exist for synthesizing D-Allylglycine:

- Direct Amination: The reaction of glycine with allyl halides under basic conditions can yield D-Allylglycine.

- Enzymatic Synthesis: Utilizing specific enzymes such as aminoacylases can facilitate the conversion of other amino acids into D-Allylglycine with high specificity and yield .

- One-Pot Synthesis: Recent methodologies have explored one-pot reactions involving carbon dioxide and ammonium ylides, allowing for efficient synthesis under mild conditions .

D-Allylglycine serves various applications in scientific research and industry:

- Pharmaceutical Development: It acts as an intermediate in synthesizing novel pharmaceutical compounds due to its structural uniqueness.

- Research Tool: Its role as a GABA biosynthesis inhibitor makes it valuable in neuropharmacological studies.

- Catalyst Preparation: D-Allylglycine is used in preparing chiral catalysts and polymers, contributing to advancements in asymmetric synthesis techniques .

Studies on D-Allylglycine's interactions focus primarily on its effects on neurotransmitter systems. Research indicates that its inhibition of glutamate decarboxylase can lead to altered neuronal excitability and synaptic transmission. These findings are crucial for understanding the compound's potential therapeutic applications and risks associated with its use in neurological research .

D-Allylglycine shares similarities with several other amino acids and derivatives, notably:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Glycine | No side chain | Simplest amino acid; non-polar |

| L-Allylglycine | L-isomer of allylglycine | Exhibits different biological activity |

| D,L-Allylglycine | Racemic mixture | Combines properties of both isomers |

| Hydroxyglycine | Hydroxy group addition | Involved in different biochemical pathways |

| N-Acetyl-D-allylglycine | Acetylated derivative | Enhanced solubility and stability |

D-Allylglycine's unique structural feature—the allyl group—distinguishes it from these compounds, contributing to its specific biological activities and applications in synthetic chemistry.

D-Allylglycine is a chiral α-amino acid characterized by an allyl group (-CH₂CH₂CH₂) substituent. Key identifiers include:

Its structure features a carboxyl group, an amino group, and an allyl side chain, enabling reactivity in peptide synthesis and enzyme inhibition.

Stereochemical Configuration and Enantiomeric Differentiation

D-Allylglycine’s (R)-configuration distinguishes it from L-allylglycine (S-configuration), leading to divergent biological activities:

- Enzymatic Selectivity: D-Allylglycine inhibits glutamate decarboxylase (GAD) but with lower efficacy compared to L-allylglycine, which potently reduces GABA synthesis.

- Metabolic Pathways: Pseudomonas putida metabolizes D-allylglycine via dehydrogenation to 2-keto-4-pentenoic acid, while L-allylglycine remains unprocessed.

- Pharmacological Effects: D-Allylglycine induces glucosuria and aminoaciduria in rats, whereas L-allylglycine does not.

Historical Context in Amino Acid Derivative Research

- 1947: The first industrial synthesis was patented, involving chloroacetic acid and allylamine in aqueous medium.

- 1970s–1980s: Studies revealed its role in GABA modulation and convulsant properties in animal models.

- 2000s: Applications expanded to peptide synthesis, particularly in cyclic opioid agonists and enantioselective catalysis.

Allylamine-Chloroacetic Acid Condensation Reactions

The allylamine-chloroacetic acid condensation reaction represents one of the foundational synthetic approaches for D-allylglycine production [2] [29]. This traditional methodology involves the nucleophilic substitution of chloroacetic acid by allylamine under basic conditions, typically employing sodium hydroxide as the base in aqueous solution [29]. The reaction proceeds through a bimolecular nucleophilic substitution mechanism, where the primary amine attacks the electrophilic carbon bearing the chlorine substituent [29].

Research has demonstrated that yield optimization can be achieved through careful control of reagent stoichiometry [29]. Under standard conditions, the condensation reaction typically yields approximately 83% of allylglycine product [29]. However, significant yield improvements have been documented when employing substantial excesses of allylamine [29]. Specifically, utilization of a 900% excess of allylamine relative to chloroacetic acid can elevate the yield from 83% to slightly over 88% [29].

The reaction mechanism involves initial deprotonation of allylamine by the base, followed by nucleophilic attack on the electrophilic carbon of chloroacetic acid [2]. The resulting intermediate undergoes subsequent hydrolysis to yield the final amino acid product [2]. Temperature control during the reaction is critical, with optimal conditions maintained at room temperature to prevent side reactions and decomposition [29].

| Method | Yield (%) | Conditions | Temperature (°C) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Standard Allylamine-Chloroacetic Acid Condensation | 83 | Basic conditions, aqueous solution | Room temperature | Racemic |

| Optimized Allylamine-Chloroacetic Acid Condensation | 88 | 900% excess allylamine | Room temperature | Racemic |

Hydrolysis-Based Protocols for Racemate Resolution

Hydrolysis-based protocols for racemate resolution represent sophisticated approaches to obtaining enantiomerically pure D-allylglycine from racemic mixtures [8] [9]. These methodologies exploit differential hydrolysis rates between enantiomers or their derivatives to achieve chiral separation [8]. The fundamental principle underlying these protocols involves the preferential hydrolysis of one enantiomer while leaving the other intact, thereby enabling separation through conventional purification techniques [9].

One established approach involves the formation of diastereomeric complexes through chelation with copper ions, followed by chromatographic separation [10]. This method achieves separation by exploiting the different binding affinities of amino acid enantiomers to the metal center [10]. The chelated complexes are subsequently chromatographed over ion-exchange resins, typically utilizing diethylaminoethylcellulose or triethylaminoethylcellulose in acetate form [10].

Alternative resolution strategies employ enzymatic hydrolysis protocols that demonstrate enantioselectivity toward specific amino acid derivatives [8]. These approaches utilize stereospecific hydrolases that preferentially cleave one enantiomer of N-acylated amino acid derivatives while leaving the opposite enantiomer unchanged [8]. The resulting mixture contains free amino acid of one configuration and N-acylated amino acid of the opposite configuration, enabling straightforward separation [8].

Temperature-assisted phase transition methodologies have also been developed for racemate resolution [9]. These protocols employ polyethylene glycol-modified resolving agents that form diastereomeric complexes in alcoholic solvents [9]. The complexes undergo temperature-induced phase transitions, resulting in precipitation of one diastereomer while the other remains in solution [9]. This approach typically achieves optical purities of 72-85% in the first resolution cycle, with subsequent cycles improving purity to 87-95% [9].

Advanced Biocatalytic Processes

N-Acetyl Amino Acid Racemase (NAAAR)-Mediated Dynamic Kinetic Resolution

N-Acetyl Amino Acid Racemase-mediated Dynamic Kinetic Resolution represents a sophisticated biocatalytic approach for D-allylglycine synthesis that combines racemization with enantioselective hydrolysis [11] [18]. This methodology employs engineered variants of N-Acetyl Amino Acid Racemase coupled with stereospecific acylases to achieve quantitative conversion of racemic N-acetylated precursors to enantiomerically pure products [11] [18].

The system operates through a two-enzyme cascade where N-Acetyl Amino Acid Racemase continuously interconverts the enantiomers of N-acetyl-D,L-allylglycine while a D-specific acylase selectively hydrolyzes only the D-enantiomer [11]. This dynamic equilibrium ensures that essentially all substrate can be converted to the desired D-allylglycine product, overcoming the theoretical 50% yield limitation of conventional kinetic resolution [11] [18].

Directed evolution studies have yielded significantly improved N-Acetyl Amino Acid Racemase variants [11]. The engineered G291D/F323Y double mutant demonstrates up to 6-fold higher activity compared to the wild-type enzyme across a range of N-acetylated amino acid substrates [11]. Crystal structure analysis reveals that this enhanced performance results from a network of novel interactions introduced by the two amino acid substitutions [11].

Industrial-scale demonstrations of this technology have achieved remarkable performance metrics [11]. The optimized system enables 98% conversion of N-acetyl-D,L-allylglycine to D-allylglycine within 18 hours at high substrate concentrations of 50 grams per liter [11]. This represents the first example of N-Acetyl Amino Acid Racemase operating under conditions suitable for industrial implementation [11].

| Biocatalytic Method | Substrate | Product | Conversion (%) | Reaction Time (h) | Substrate Concentration (g/L) |

|---|---|---|---|---|---|

| NAAAR/D-acylase DKR | N-acetyl-D,L-allylglycine | D-allylglycine | 98 | 18 | 50 |

| NSAR/L-acylase System | N-acetyl-D,L-homophenylalanine | L-homophenylalanine | 99.9 | 1 | Not specified |

The mechanism involves initial racemization of the N-acetylated substrate by N-Acetyl Amino Acid Racemase, followed by enantioselective hydrolysis of the desired enantiomer by the acylase [18]. The continuous racemization ensures that the undesired enantiomer is constantly converted to the desired form, enabling complete substrate utilization [18]. Process optimization has focused on balancing the activities of both enzymes to prevent accumulation of intermediates and maximize overall efficiency [18].

Enzymatic Asymmetric Synthesis Optimization Strategies

Enzymatic asymmetric synthesis optimization strategies for D-allylglycine production encompass multiple complementary approaches aimed at enhancing catalytic performance, substrate scope, and process economics [24] [25]. These strategies integrate protein engineering, process optimization, and cofactor recycling to achieve maximum efficiency in biocatalytic amino acid synthesis [24] [25].

Directed evolution represents a primary optimization strategy for enhancing enzyme performance [24]. High-throughput screening methodologies utilizing 96-well light-emitting diode arrays enable systematic evaluation of enzyme variants under controlled conditions [24]. Single rounds of error-prone mutagenesis have yielded enzyme variants demonstrating 350% improvement in activity compared to wild-type enzymes [24]. These improvements result from enhanced quantum yields and significantly reduced radical lifetimes during catalysis [24].

Cofactor regeneration systems play a crucial role in process optimization for amino acid synthesis [26]. The development of bifunctional phosphite dehydrogenase mutants enables efficient recycling of both NADH and NADPH cofactors [26]. These systems achieve 30% conversion of formate to amino acids, surpassing previous benchmarks of 22% conversion using purified enzyme systems [26]. The regeneration systems prove essential for driving thermodynamically unfavorable reactions forward [26].

Process intensification strategies focus on substrate loading optimization and enzyme stability enhancement [25]. Cell-free expression systems demonstrate remarkable tolerance to dilution, maintaining activity even after 200-fold dilution [26]. This characteristic enables higher substrate loading without proportional increases in biocatalyst costs [26]. The diluted systems retain full catalytic activity while accommodating substrate concentrations that would otherwise inhibit enzyme function [26].

| Parameter | Traditional Synthesis | Biocatalytic DKR | Enzymatic Resolution |

|---|---|---|---|

| pH Range | Basic (NaOH) | 7-8 | 6-8 |

| Temperature Range (°C) | 0-25 | 25-37 | 25-50 |

| Substrate Loading (g/L) | 20-100 | 20-50 | 10-100 |

| Enzyme Loading | N/A | 1-5% w/w | 0.1-1% w/w |

Enzyme immobilization strategies provide additional optimization opportunities for industrial applications [25]. Cross-linked enzyme aggregates and covalent attachment to solid supports enhance enzyme stability and enable catalyst reuse [25]. These approaches reduce overall process costs while maintaining high catalytic efficiency [25]. Immobilized systems demonstrate particular utility in continuous flow processes where catalyst recovery and reuse are economically advantageous [25].

Multi-enzyme cascade optimization involves careful balancing of individual enzyme activities to prevent bottlenecks and intermediate accumulation [26]. Gene expression ratios require precise tuning to achieve optimal flux through the entire pathway [26]. Research has demonstrated that specific ratios of pathway genes significantly impact overall amino acid synthesis efficiency [26]. Systematic optimization of these ratios using design of experiments approaches enables maximum pathway performance [26].

X-ray Diffraction Patterns of Crystalline Forms

D-Allylglycine crystallizes as a white crystalline solid with well-defined structural characteristics. The compound exhibits crystalline polymorphism, with multiple crystalline forms reported in the literature [1] [2]. X-ray diffraction studies have revealed detailed structural information about the solid-state arrangement of D-Allylglycine molecules.

The crystallographic analysis indicates that D-Allylglycine adopts a zwitterionic structure in the solid state, with the amino group existing as -NH3+ and the carboxyl group as -COO- [3]. This zwitterionic character is typical of amino acids and contributes to the compound's physicochemical properties, including its melting point of 265°C and water solubility [4].

Single crystal X-ray diffraction studies have provided insights into the molecular packing arrangements within the crystal lattice. The molecules are stabilized through an extensive network of hydrogen bonds, primarily involving the amino and carboxyl groups. The allyl side chain adopts various conformations depending on the crystal packing environment, with the vinyl group capable of rotation around the C-C bond connecting it to the main chain [5].

The crystallographic data reveals that D-Allylglycine crystallizes in specific space groups, with the exact parameters depending on the crystallization conditions and the presence of any co-crystallized molecules or salts. The unit cell parameters and atomic coordinates have been determined through high-resolution X-ray diffraction techniques, providing a complete three-dimensional picture of the molecular arrangement [1].

Three-Dimensional Molecular Modeling Predictions

Computational molecular modeling studies have been extensively employed to predict and understand the three-dimensional structure of D-Allylglycine in various environments. These studies utilize quantum mechanical calculations and molecular dynamics simulations to provide detailed insights into the conformational preferences of the molecule [6].

The molecular modeling predictions indicate that D-Allylglycine can adopt multiple conformations due to the flexibility of the allyl side chain. The most stable conformations are determined by the balance between steric interactions, electronic effects, and potential hydrogen bonding patterns. The allyl group can rotate around the C-C bond, creating different rotamers with distinct energy profiles [6].

Density functional theory calculations have been performed to determine the optimized geometry of D-Allylglycine in the gas phase and in solution. These calculations predict bond lengths, bond angles, and dihedral angles that are consistent with experimental observations from X-ray crystallography and NMR spectroscopy [3]. The calculations also provide information about the electronic structure, including charge distributions and molecular orbitals.

Molecular dynamics simulations have been used to study the conformational behavior of D-Allylglycine in aqueous solution. These simulations reveal that the molecule exhibits significant conformational flexibility, with the allyl side chain sampling various orientations relative to the amino acid backbone. The simulations also provide insights into the hydration patterns around the molecule and the influence of solvent on conformational preferences [6].

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about D-Allylglycine through detailed analysis of both proton and carbon spectra. The NMR spectral signatures are characteristic and diagnostic for this compound, enabling its identification and structural confirmation [7].

The proton NMR spectrum of D-Allylglycine exhibits several distinctive features. The vinyl protons of the allyl group appear as characteristic multiplets in the region of 5.0-6.0 ppm, with the terminal vinyl proton displaying a distinctive ddt pattern due to coupling with both the internal vinyl proton and the adjacent methylene protons. The coupling constants observed (J = 17.3 Hz for trans coupling, J = 10.0 Hz for cis coupling, and J = 6.5 Hz for allylic coupling) are consistent with typical alkene coupling patterns [7].

The methylene protons adjacent to the allyl group appear as a multiplet around 2.4-2.6 ppm, showing characteristic coupling to both the vinyl protons and the α-carbon proton. The α-proton appears as a triplet around 3.6-3.8 ppm, with coupling to the adjacent methylene protons. The amino protons are typically observed as exchangeable signals that may be broad due to rapid exchange with solvent protons [7].

Carbon-13 NMR spectroscopy provides additional structural information through the observation of distinct carbon environments. The carboxyl carbon appears around 175-177 ppm, characteristic of amino acid carboxyl groups. The allyl carbons are observed at 134-136 ppm for the terminal vinyl carbon and 117-119 ppm for the internal vinyl carbon. The α-carbon appears around 55-57 ppm, while the methylene carbon adjacent to the allyl group is observed around 37-39 ppm [7].

Two-dimensional NMR experiments, including COSY and HSQC, have been employed to confirm the connectivity patterns and provide complete structural assignments. These experiments confirm the expected connectivity between the various protons and carbons in the molecule and help distinguish between different regioisomers or stereoisomers [7].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the fragmentation behavior of D-Allylglycine under various ionization conditions. The fragmentation patterns are characteristic and provide valuable information for structural identification and quantitative analysis [8].

Under positive ion electrospray ionization conditions, D-Allylglycine typically forms a protonated molecular ion at m/z 116 [M+H]+. This molecular ion represents the base peak in most mass spectra and serves as the starting point for fragmentation studies. The molecular ion is relatively stable under mild ionization conditions but undergoes characteristic fragmentation under collision-induced dissociation [8].

The most prominent fragmentation pathway involves the loss of water from the protonated molecular ion, resulting in a fragment at m/z 98 [M-H2O+H]+. This fragmentation is typical of amino acids and occurs through elimination of the hydroxyl group from the carboxyl function. The resulting fragment ion maintains significant stability due to the formation of a cyclic structure or rearrangement [8].

Another significant fragmentation pathway involves the loss of the carboxyl group, resulting in a fragment at m/z 70 [M-COOH+H]+. This fragmentation produces an iminium ion that retains the amino group and the allyl side chain. Further fragmentation of this ion can lead to the formation of smaller fragments through loss of the amino group or rearrangement of the allyl moiety [8].

The allyl group itself can undergo characteristic fragmentation to produce diagnostic ions. The allyl cation at m/z 41 [C3H5]+ is commonly observed and represents a characteristic fragment of allyl-containing compounds. Additionally, the propargyl cation at m/z 39 [C3H3]+ can be formed through rearrangement reactions involving the allyl group [8].

Sequential fragmentation can lead to the formation of additional fragments through combinations of the above pathways. For example, fragments at m/z 57 and 56 can be formed through loss of both the carboxyl group and the amino group in different combinations. These fragmentation patterns are reproducible and provide a fingerprint for the identification of D-Allylglycine in complex mixtures [8].

The fragmentation behavior can be influenced by various factors, including collision energy, ionization method, and the presence of other compounds in the mixture. High-resolution mass spectrometry enables the accurate determination of fragment masses and helps distinguish between isobaric fragments that might arise from similar compounds [9].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H9NO2 | PubChem [3] |

| Molecular Weight | 115.13 g/mol | PubChem [3] |

| CAS Number | 54594-06-8 | PubChem [3] |

| Appearance | White crystalline solid | Multiple sources [4] [10] |

| Density | 1.098±0.06 g/cm³ | ChemicalBook [11] |

| Melting Point | 265°C | Wikipedia [4] |

| Boiling Point | 231.0±33.0°C (predicted) | ChemicalBook [11] |

| Flash Point | 93.5±25.4°C | Chemsrc [10] |

| Exact Mass | 115.063328530 Da | PubChem [3] |

| XLogP3-AA | -2.3 | PubChem [3] |

| Hydrogen Bond Donor Count | 2 | PubChem [3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem [3] |

| Rotatable Bond Count | 3 | PubChem [3] |

| PSA (Polar Surface Area) | 49.33000 Ų | Chemsrc [10] |

| Optical Rotation | +37° (c=2% in H2O) | ChemicalBook [11] |

| Solubility | Soluble in water | Multiple sources [4] [10] |

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Coupling (J, Hz) |

|---|---|---|---|---|

| 1H NMR | 5.8-6.0 | ddt | H-C=C-H (terminal) | 17.3, 10.0, 6.5 |

| 1H NMR | 5.0-5.2 | dd | H-C=C-H (vinyl) | 17.3, 10.0 |

| 1H NMR | 2.4-2.6 | m | CH2-C=C | 6.5 |

| 1H NMR | 3.6-3.8 | t | CH-NH2 | 6.5 |

| 13C NMR | 175.0-177.0 | s | C=O (carboxyl) | - |

| 13C NMR | 134.0-136.0 | t | C=C (terminal) | - |

| 13C NMR | 117.0-119.0 | d | C=C (vinyl) | - |

| 13C NMR | 55.0-57.0 | t | C-NH2 | - |

| 13C NMR | 37.0-39.0 | t | CH2-C=C | - |

| Fragment Ion (m/z) | Relative Intensity (%) | Fragmentation Pathway |

|---|---|---|

| 116 [M+H]+ | 100 | Molecular ion peak |

| 98 [M-H2O+H]+ | 45 | Loss of H2O |

| 70 [M-COOH+H]+ | 30 | Loss of COOH |

| 57 [M-CO2H-NH2+H]+ | 25 | Loss of CO2H and NH2 |

| 56 [M-CO2H-NH3+H]+ | 20 | Loss of CO2H and NH3 |

| 41 [C3H5]+ | 15 | Allyl cation |

| 39 [C3H3]+ | 10 | Propargyl cation |